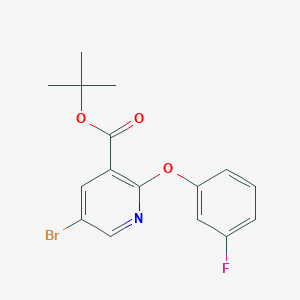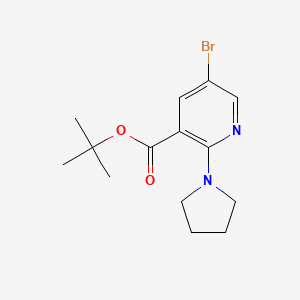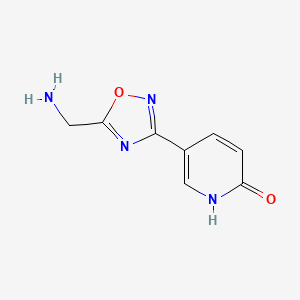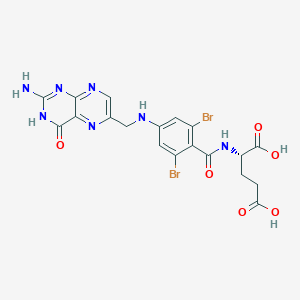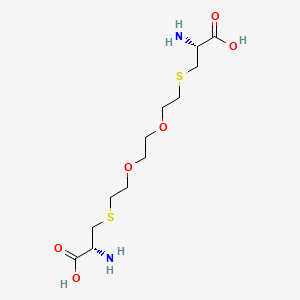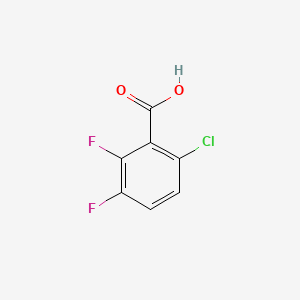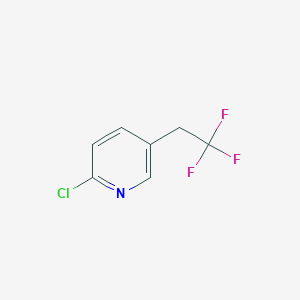![molecular formula C7H5ClIN3 B1486485 4-氯-5-碘-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 833481-37-1](/img/structure/B1486485.png)
4-氯-5-碘-7-甲基-7H-吡咯并[2,3-d]嘧啶
概述
描述
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H5ClIN3
科学研究应用
Chemistry: In organic chemistry, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its halogenated positions make it suitable for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring nucleotides allows it to interact with biological macromolecules, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the development of new materials, such as organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for applications in electronic devices and energy storage systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyrroles with halogenated pyrimidines under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced analogs of the original compound.
作用机制
The mechanism by which 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system being studied.
相似化合物的比较
6-Chloro-7-iodo-7-deazapurine
6-Chloro-7-deazapurine
1H-Pyrazole-3-carbaldehyde
6-Amino-7-deazapurine
Uniqueness: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific halogenation pattern and methyl group at the 7-position, which confer unique chemical and biological properties compared to its analogs. These structural features make it particularly useful in certain synthetic and biological applications.
属性
IUPAC Name |
4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSDXKTRGSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655010 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833481-37-1 | |
| Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)
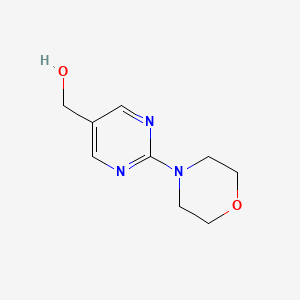
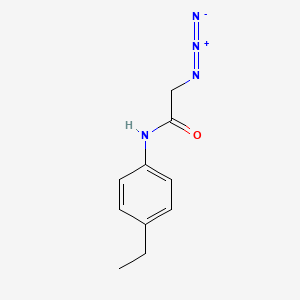
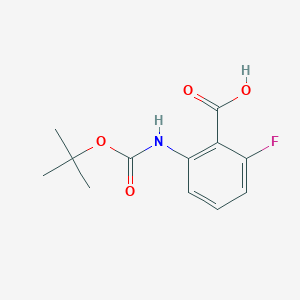
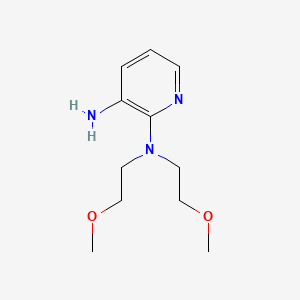
![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)
